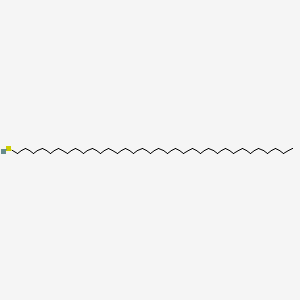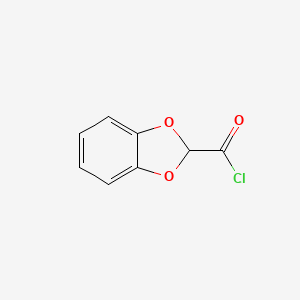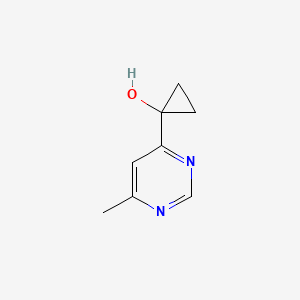
Sulfisoxazole-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Sulfisoxazole-d4 has a molecular formula of C11H13N3O3S . Its molecular weight is 271.33 g/mol . The InChI of this compound is InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3D,4D,5D,6D . The Canonical SMILES of this compound is CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N .
Chemical Reactions Analysis
The fluorescence spectroscopic and solvatochromic behavior of Sulfisoxazole, a sulfa drug with antimicrobial activities, in various pure solvents of different polarity and hydrogen bonding capability is reported . The fluorescence emission spectrum of sulfisoxazole was found to be solvent polarity dependent, where a notable red shift in emission maximum was observed with increasing solvent polarity as well as hydrogen bonding capability .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.33 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Exact Mass of this compound is 271.09286944 g/mol . The Topological Polar Surface Area is 107 Ų . The Heavy Atom Count is 18 . The Formal Charge is 0 .
Wissenschaftliche Forschungsanwendungen
Analytical and Environmental Applications
Sulfisoxazole derivatives, including sulfisoxazole-d4, find significant applications in environmental science, particularly in the removal and degradation of pollutants. For instance, biochar-supported TiO2-based nanocomposites have been studied for the photocatalytic degradation of sulfamethoxazole in water. These composites demonstrate a significant increase in photocatalytic activities, resulting in substantial degradation efficiencies. This method represents a promising approach for removing antibiotic pollutants from water, leveraging the unique properties of sulfisoxazole derivatives in facilitating environmental remediation processes (Chandra et al., 2021).
Pharmacological Research
In pharmacological contexts, sulfisoxazole and its derivatives have been explored for their broad biological activities. Notably, sulfonamide inhibitors, including those related to this compound, have been extensively studied for their therapeutic potentials. These compounds have found applications in treating bacterial infections and have been investigated for their efficacy against various diseases. Research indicates that sulfonamides possess antiviral, anticancer, and anti-inflammatory properties, among others, underscoring their significance in drug development and medicinal chemistry (Gulcin & Taslimi, 2018).
Material Science and Nanotechnology
In the field of material science, sulfisoxazole derivatives are explored for their potential in creating advanced materials. Research on metal sulfides, for instance, has shown that these materials, including those modified with this compound, can exhibit unique electronic, optical, and chemical properties. These characteristics make them suitable for applications in renewable energy, such as electrocatalytic and photocatalytic water splitting. The ability to tune these properties through chemical modifications opens new avenues for developing functional materials for energy conversion and storage applications (Chandrasekaran et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sulfisoxazole-d4 can be achieved through the substitution of hydrogen atoms with deuterium in the Sulfisoxazole molecule. This can be accomplished by using deuterium gas and a suitable catalyst in a reaction with Sulfisoxazole.", "Starting Materials": [ "Sulfisoxazole", "Deuterium gas", "Catalyst" ], "Reaction": [ "Introduce Sulfisoxazole and deuterium gas into a reaction vessel", "Add a suitable catalyst to the reaction mixture", "Heat the mixture to a suitable temperature and pressure to allow the deuterium gas to react with the Sulfisoxazole molecule", "Monitor the reaction progress using analytical techniques such as NMR spectroscopy", "Isolate and purify the Sulfisoxazole-d4 product from the reaction mixture" ] } | |
CAS-Nummer |
1388717-81-4 |
Molekularformel |
C11H13N3O3S |
Molekulargewicht |
271.327 |
IUPAC-Name |
4-amino-2,3,5,6-tetradeuterio-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3D,4D,5D,6D |
InChI-Schlüssel |
NHUHCSRWZMLRLA-LNFUJOGGSA-N |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N |
Synonyme |
4-Amino-N-(3,4-dimethyl-5-isoxazolyl)-benzene-2,3,5,6-d4-sulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




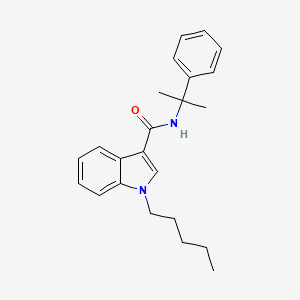
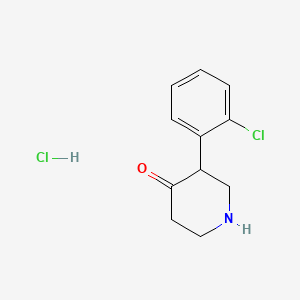
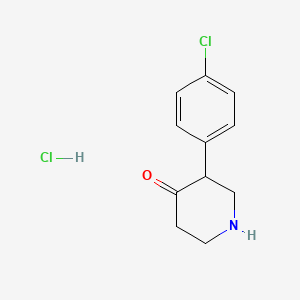
![Methyl [(6-methoxy-3-pyridinyl)oxy]acetate](/img/structure/B570437.png)

